

# The Role of TYK2 Gene Variants in Disease Susceptibility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |
|----------------------|----------|-----------|--|
| Compound Name:       | UyCT2    |           |  |
| Cat. No.:            | B1575638 | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, playing a pivotal role in cytokine signaling pathways crucial for immune regulation. Genetic variations within the TYK2 gene have been extensively linked to altered susceptibility to a spectrum of human diseases, most notably autoimmune disorders, immunodeficiencies, and cancer. This technical guide provides an in-depth overview of the current understanding of TYK2's function, the impact of its genetic variants on disease pathogenesis, and the methodologies employed to study these associations. We present a comprehensive summary of quantitative data from genetic association studies, detailed experimental protocols for functional characterization of TYK2 variants, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

#### Introduction: TYK2 Structure and Function

TYK2 is a crucial mediator of signal transduction for a variety of cytokines, including type I interferons (IFN- $\alpha/\beta$ ), interleukin (IL)-6, IL-10, IL-12, and IL-23. These cytokines are essential for both innate and adaptive immunity. Structurally, TYK2, like other JAK family members, possesses a unique seven-domain structure, including a FERM domain for receptor binding, an SH2 domain, a pseudokinase domain (JH2) that negatively regulates the kinase domain, and a C-terminal tyrosine kinase domain (JH1) responsible for its catalytic activity.[1] The



autoinhibitory function of the pseudokinase domain is critical for maintaining TYK2 in an inactive state until cytokine-mediated receptor dimerization occurs.[1]

Upon cytokine binding to its receptor, TYK2, in conjunction with other JAKs (JAK1, JAK2, or JAK3), becomes activated through trans-phosphorylation.[2] This activation initiates a signaling cascade, primarily through the phosphorylation of Signal Transducers and Activators of Transcription (STATs).[2] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immune responses, and cell proliferation.[2]

# **TYK2 Signaling Pathways**

TYK2 participates in multiple cytokine signaling pathways, each with distinct immunological outcomes. The specific STAT proteins activated and the downstream genetic programs initiated are dependent on the cytokine and the receptor complex involved.



Click to download full resolution via product page



Figure 1: TYK2-mediated cytokine signaling pathways.

As depicted in Figure 1, TYK2 is integral to the signaling of Type I interferons (critical for antiviral responses), IL-12 (promoting Th1 cell differentiation), and IL-23 (driving Th17 cell responses). Dysregulation of these pathways due to TYK2 variants can have profound consequences on immune homeostasis.

# TYK2 Gene Variants and Autoimmune Disease Susceptibility

Genome-wide association studies (GWAS) have identified several single nucleotide polymorphisms (SNPs) in the TYK2 gene that are associated with a reduced risk of a wide range of autoimmune and inflammatory diseases. These variants are thought to be hypomorphic or loss-of-function, leading to attenuated cytokine signaling.

#### **Quantitative Data on Protective TYK2 Variants**

The following table summarizes the protective associations of key TYK2 variants with various autoimmune diseases.



| Variant<br>(SNP ID)                    | Amino Acid<br>Change   | Associated<br>Autoimmun<br>e Disease   | Odds Ratio<br>(95% CI) | p-value   | Reference |
|----------------------------------------|------------------------|----------------------------------------|------------------------|-----------|-----------|
| rs34536443                             | Pro1104Ala<br>(P1104A) | Rheumatoid<br>Arthritis                | 0.62 (0.55-<br>0.70)   | 2.2x10-14 | [3]       |
| Multiple<br>Sclerosis                  | 0.77 (0.70-<br>0.84)   | 5.08x10-9                              | [4]                    |           |           |
| Systemic<br>Lupus<br>Erythematosu<br>s | 0.55 (0.47-<br>0.65)   | 6x10-18                                |                        | _         |           |
| Psoriasis                              | 0.51                   | <5x10-8                                | [5]                    | _         |           |
| Inflammatory<br>Bowel<br>Disease       | 0.75 (0.60-<br>0.93)   | 0.008                                  |                        | _         |           |
| rs2304256                              | Val362Phe<br>(V362F)   | Systemic<br>Lupus<br>Erythematosu<br>s | 0.85 (0.79-<br>0.92)   | 1.8x10-5  |           |
| Type 1<br>Diabetes                     | 0.61 (0.54-<br>0.69)   | <5x10-8                                | [6]                    |           |           |
| Systemic<br>Sclerosis                  | 0.83                   | 3.08x10-13                             | [3]                    |           |           |
| rs12720356                             | lle684Ser<br>(l684S)   | Rheumatoid<br>Arthritis                | 0.83                   | 2.63x10-5 | [3]       |
| Systemic<br>Lupus<br>Erythematosu<br>s | 0.88 (0.83-<br>0.93)   | <1x10-4                                | [7]                    |           |           |
| rs35018800                             | Ala928Val<br>(A928V)   | Rheumatoid<br>Arthritis                | 0.42 (0.30-<br>0.58)   | 4.0x10-9  | [3]       |



Systemic

Erythematosu

Lupus 0.64 (0.52-

0.79)

<1x10-4

s

### **Allele Frequencies of Protective TYK2 Variants**

The frequencies of these protective alleles vary across different populations.

| Variant (SNP ID)    | Population | Minor Allele<br>Frequency (MAF) | Reference |
|---------------------|------------|---------------------------------|-----------|
| rs34536443 (P1104A) | European   | 4.26%                           | [8]       |
| Sardinian           | 2.79%      | [8]                             |           |
| African             | 0.96%      | [8]                             |           |
| East Asian          | 0%         | [8]                             |           |
| rs2304256 (V362F)   | European   | ~28%                            | [6]       |
| rs12720356 (I684S)  | European   | ~9%                             | [6]       |

The lower frequency of the P1104A variant in populations from regions with a high historical burden of tuberculosis suggests a balancing selection, where the protection against autoimmunity comes at the cost of increased susceptibility to certain infectious diseases.[7]

## **TYK2 Variants in Immunodeficiency**

Complete loss-of-function mutations in TYK2 are rare and lead to a primary immunodeficiency syndrome. These individuals often present with increased susceptibility to mycobacterial and viral infections, and in some cases, features of hyper-IgE syndrome.[1]



| TYK2 Mutation                | Clinical Phenotype                                                                                                                   | Affected Cytokine<br>Signaling                            | Reference |
|------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------|-----------|
| Homozygous null<br>mutations | Recurrent mycobacterial infections (including BCG disease), viral infections (e.g., Herpes simplex), atopic dermatitis, elevated IgE | Impaired IL-12, IL-23,<br>and Type I IFN<br>signaling     | [1][5]    |
| c.2395G>A (p.G799R)          | BCG disease,<br>recurrent respiratory<br>infections                                                                                  | Reduced TYK2 expression and impaired downstream signaling |           |

#### The Dual Role of TYK2 in Cancer

The role of TYK2 in cancer is complex, with evidence supporting both tumor-suppressive and oncogenic functions depending on the cellular context.

#### **Tumor Suppressive Role**

TYK2-mediated Type I IFN signaling is crucial for anti-tumor immunity, particularly for the function of cytotoxic T lymphocytes. Therefore, loss of TYK2 function can impair tumor immunosurveillance.

### **Oncogenic Role**

Conversely, gain-of-function mutations in TYK2 have been identified in certain hematological malignancies, particularly T-cell acute lymphoblastic leukemia (T-ALL). These mutations lead to constitutive activation of TYK2 and its downstream STAT signaling pathways, promoting cell proliferation and survival.[2][4][9]



| TYK2 Mutation                            | Cancer Type   | Downstream<br>Effects                                                              | Reference |
|------------------------------------------|---------------|------------------------------------------------------------------------------------|-----------|
| E957D, R1027H<br>(Kinase Domain)         | T-ALL         | Constitutive phosphorylation of TYK2, STAT1, STAT3, STAT5; IL-3 independent growth | [10][11]  |
| P760L, G761V<br>(Pseudokinase<br>Domain) | Pediatric ALL | Constitutive activation of TYK2 and downstream STAT1/3/5                           | [8][12]   |

These oncogenic mutations often lead to the upregulation of anti-apoptotic proteins like BCL2, contributing to leukemogenesis.[9]

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize TYK2 variants and their functional consequences.

### **Genotyping of TYK2 Variants by PCR-RFLP**

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a costeffective method for genotyping known SNPs.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. m.youtube.com [m.youtube.com]
- 2. appfire.atlassian.net [appfire.atlassian.net]
- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 4. SNP Cutter: a comprehensive tool for SNP PCR–RFLP assay design PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. scielo.br [scielo.br]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [The Role of TYK2 Gene Variants in Disease Susceptibility: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575638#tyk2-gene-variants-and-disease-susceptibility]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com